molecular formula C12H30Br2N3P B14456848 1,1-Dibromo-N,N,N',N',N'',N''-hexaethyl-lambda~5~-phosphanetriamine CAS No. 73954-64-0

1,1-Dibromo-N,N,N',N',N'',N''-hexaethyl-lambda~5~-phosphanetriamine

Cat. No.: B14456848
CAS No.: 73954-64-0
M. Wt: 407.17 g/mol
InChI Key: OMSBOBABGJCYEI-UHFFFAOYSA-N
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Description

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is a complex organophosphorus compound It is characterized by the presence of bromine atoms and ethyl groups attached to a central phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine typically involves the reaction of phosphorus triamide with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination of the phosphorus atom. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions may lead to the formation of phosphines.

    Substitution: The bromine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents such as chlorine and iodine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various halogenated derivatives

Scientific Research Applications

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dibromo-N,N,N’,N’,N’‘,N’'-hexaethyl-lambda~5~-phosphanetriamine is unique due to its complex structure and the presence of multiple ethyl groups and bromine atoms

Properties

CAS No.

73954-64-0

Molecular Formula

C12H30Br2N3P

Molecular Weight

407.17 g/mol

IUPAC Name

N-[dibromo-bis(diethylamino)-λ5-phosphanyl]-N-ethylethanamine

InChI

InChI=1S/C12H30Br2N3P/c1-7-15(8-2)18(13,14,16(9-3)10-4)17(11-5)12-6/h7-12H2,1-6H3

InChI Key

OMSBOBABGJCYEI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P(N(CC)CC)(N(CC)CC)(Br)Br

Origin of Product

United States

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